

Application Notes and Protocols: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Cat. No.: B096568

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Introduction

Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its structure, featuring amino, hydroxyl, and carboxylate functional groups on a pyrimidine core, makes it a versatile building block in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of **Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate** via the condensation of diethyl ethoxymethylenemalonate and guanidine carbonate.

Reaction Principle

The synthesis proceeds through a classical pyrimidine ring-forming condensation reaction. Diethyl ethoxymethylenemalonate acts as a three-carbon electrophilic component, while guanidine serves as the N-C-N nucleophilic component. The reaction is typically carried out in a basic medium, which facilitates the cyclization and subsequent aromatization to form the stable pyrimidine ring.

Materials and Reagents

Reagent/Material	Formula	Molecular Weight (g/mol)	Quantity	Notes
Diethyl ethoxymethylene malonate	C ₁₀ H ₁₆ O ₅	216.23	2.4 kg	Starting material
Guanidine Carbonate	(H ₂ NC(NH)NH ₂) ₂ · H ₂ CO ₃	180.17	2.0 kg	Reagent
Potassium Hydroxide	KOH	56.11	1.070 kg	Base
Distilled Water	H ₂ O	18.02	10 L	Solvent
Ethanol	C ₂ H ₅ OH	46.07	As needed	Recrystallization solvent
Acetone	C ₃ H ₆ O	58.08	As needed	Washing solvent
Silica-functionalized magnetic nanoparticles (Fe ₃ O ₄ @SiO ₂)	-	-	5 g	Catalyst/Solid Support (Optional, as per one described protocol)

Experimental Protocol

This protocol is based on a reported synthesis with a high yield.

1. Preparation of the Reaction Mixture:

- In a 20 L three-necked flask equipped with a mechanical stirrer, dissolve 1.070 kg of potassium hydroxide (KOH) in 10 L of distilled water. Stir until the KOH is completely dissolved, forming a clear solution.
- To the stirred solution, add 2.0 kg of guanidine carbonate. Continue stirring until the guanidine carbonate is fully dissolved.

- (Optional) Add 5 g of silica-functionalized magnetic nanoparticles ($\text{Fe}_3\text{O}_4@\text{SiO}_2$) to the solution.

- Maintain the temperature of the reaction mixture at approximately 20°C.

2. Addition of Diethyl Ethoxymethylenemalonate:

- Over a period of 3 hours, slowly add 2.4 kg of diethyl ethoxymethylenemalonate dropwise to the reaction mixture.
- During the addition, allow the reaction temperature to gradually increase from 20°C to 35°C. A yellow solid is expected to precipitate during this time.

3. Isolation of the Crude Product:

- After the addition is complete, cool the reaction mixture.
- If magnetic nanoparticles were used, they can be separated and removed using an external magnet. Wash the collected nanoparticles with acetone and dry for potential reuse.
- Further cool the reaction mixture to 0-5°C to maximize precipitation.
- Filter the precipitated solid to obtain a light-yellow crude product.
- Wash the crude product thoroughly with ice water.

4. Purification by Recrystallization:

- Recrystallize the crude product from an ethanol/water solvent mixture.
- Dry the recrystallized product in an oven at 40°C.
- For higher purity, a secondary recrystallization can be performed. Dissolve the product in a 60% water/40% ethanol mixed solvent. If the initial solution is turbid, it can be clarified by heating with steam for about 1 hour.
- Allow the solution to cool slowly to room temperature. Crystallization should begin at around 39°C.

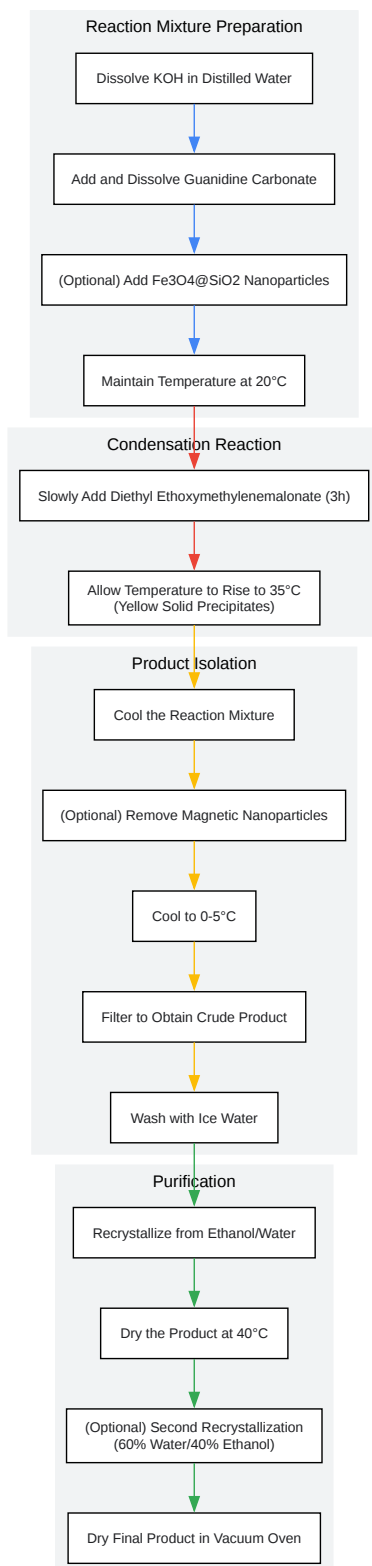
- Collect the purified crystals by filtration and dry them in a vacuum oven.

Quantitative Data Summary

Parameter	Value	Reference
Yield	95%	[1]

Visualized Experimental Workflow

Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

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Caption: Experimental workflow for the synthesis of **Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate**.

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References

- 1. 2-AMINO-5-CARBOETHOXY-4-HYDROXYPYRIMIDINE | 15400-53-0 [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096568#ethyl-2-amino-4-hydroxypyrimidine-5-carboxylate-synthesis-protocol]

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